{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17865419
InChI: InChI=1S/C10H13N3/c1-2-8-9(7-11)13-6-4-3-5-10(13)12-8/h3-6H,2,7,11H2,1H3
SMILES:
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol

{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine

CAS No.:

Cat. No.: VC17865419

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine -

Specification

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
IUPAC Name (2-ethylimidazo[1,2-a]pyridin-3-yl)methanamine
Standard InChI InChI=1S/C10H13N3/c1-2-8-9(7-11)13-6-4-3-5-10(13)12-8/h3-6H,2,7,11H2,1H3
Standard InChI Key XKZYOXBVKXTVBP-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N2C=CC=CC2=N1)CN

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The core structure of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine consists of an imidazo[1,2-a]pyridine scaffold fused with an ethyl-substituted amine group at the 3-position. The imidazo[1,2-a]pyridine system comprises a five-membered imidazole ring fused to a six-membered pyridine ring, creating a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets. The ethyl group at the 2-position and the methanamine moiety at the 3-position introduce steric and electronic modifications that influence reactivity and binding affinity.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1517943-99-5
Molecular FormulaC10H13N3\text{C}_{10}\text{H}_{13}\text{N}_{3}
Molecular Weight175.23 g/mol
Purity (Commercial Samples)≥95%

Synthesis and Purification

Synthetic Routes

The synthesis of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine typically begins with 2-aminopyridine derivatives and ethyl bromopyruvate as key precursors. A multistep protocol involves:

  • Condensation Reaction: 2-Aminopyridine reacts with ethyl bromopyruvate in ethanol under reflux conditions to form an intermediate Schiff base.

  • Cyclization: Intramolecular cyclization is induced by heating in the presence of a base, yielding the imidazo[1,2-a]pyridine core.

  • Functionalization: The methanamine group is introduced via reductive amination or nucleophilic substitution, depending on the protecting group strategy.

Purification Techniques

Crude products are purified through recrystallization using ethanol or methanol as solvents, achieving >95% purity. Advanced techniques such as column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC are employed for high-purity batches intended for biological testing .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but is sensitive to prolonged exposure to light and moisture. Degradation products, identified via HPLC-MS, include oxidized forms of the imidazole ring . Reactivity studies indicate that the primary amine group participates in acylations and alkylations, while the ethyl substituent influences steric hindrance in electrophilic substitution reactions.

Table 2: Stability Profile

ConditionStability OutcomeAnalytical Method
Light (UV, 254 nm)Decomposition after 72 hoursHPLC
Humidity (75% RH)Hygroscopic; forms hydrateTGA
Thermal (100°C)Stable for 24 hoursDSC
Hazard TypePrecautionary Measures
Skin ContactWear nitrile gloves; wash with soap and water
Eye ExposureUse safety goggles; rinse with water for 15 minutes
InhalationUse in fume hood or well-ventilated area

Applications in Drug Discovery

The compound’s scaffold serves as a privileged structure in the design of kinase inhibitors and GPCR modulators. Recent patents highlight derivatives of {2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine as candidates for:

  • Oncology: ATP-competitive inhibitors of Aurora kinase A.

  • Neurology: Serotonin receptor (5-HT6_6) antagonists for Alzheimer’s disease.

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